molecular formula C11H8N2O2 B13139610 2-(2-Hydroxy-5-methoxybenzylidene)malononitrile

2-(2-Hydroxy-5-methoxybenzylidene)malononitrile

Cat. No.: B13139610
M. Wt: 200.19 g/mol
InChI Key: QWCKPWINAFYBFR-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzylidene malononitrile, characterized by the presence of hydroxy and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxy-5-methoxybenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be carried out in various solvents, including ethanol and water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of solid base catalysts, such as hydrotalcites, has been reported to improve the selectivity and reusability of the catalyst, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxy and methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

2-(2-Hydroxy-5-methoxybenzylidene)malononitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including anti-microbial and anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

2-(2-Hydroxy-5-methoxybenzylidene)malononitrile can be compared with other benzylidene malononitrile derivatives, such as:

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-[(2-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H8N2O2/c1-15-10-2-3-11(14)9(5-10)4-8(6-12)7-13/h2-5,14H,1H3

InChI Key

QWCKPWINAFYBFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C(C#N)C#N

Origin of Product

United States

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